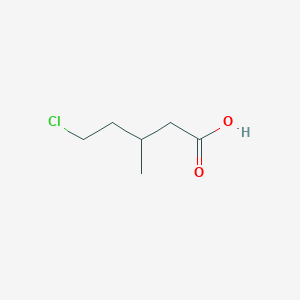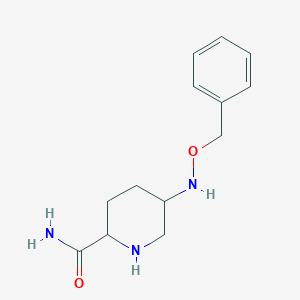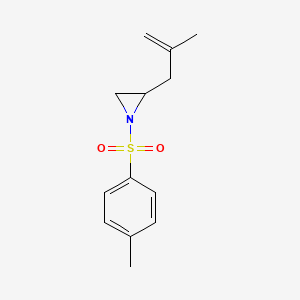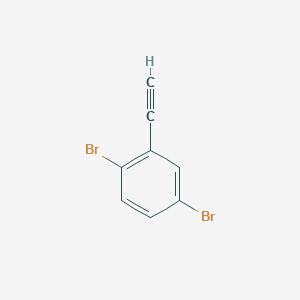
1,4-Dibromo-2-ethynylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dibromo-2-ethynylbenzene: is an organic compound with the molecular formula C8H4Br2 . It is a derivative of benzene, where two bromine atoms are substituted at the 1 and 4 positions, and an ethynyl group is substituted at the 2 position. This compound is known for its unique chemical properties and is used in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Dibromo-2-ethynylbenzene can be synthesized through a multi-step process involving the bromination of benzene derivatives followed by the introduction of an ethynyl group. One common method involves the following steps:
Bromination: Benzene is first brominated using bromine in the presence of a catalyst such as iron(III) bromide to form 1,4-dibromobenzene.
Ethynylation: The 1,4-dibromobenzene is then subjected to a Sonogashira coupling reaction with an ethynyl group source, such as ethynyltrimethylsilane, in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dibromo-2-ethynylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The ethynyl group can participate in coupling reactions such as Sonogashira coupling, Suzuki coupling, and Heck reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and copper co-catalysts in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Major Products
Substitution Products: Depending on the nucleophile used, products can include 1,4-dimethoxy-2-ethynylbenzene or 1,4-dialkylamino-2-ethynylbenzene.
Coupling Products: Products from coupling reactions can include various aryl-ethynyl derivatives.
Applications De Recherche Scientifique
1,4-Dibromo-2-ethynylbenzene is used in a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex aromatic compounds and polymers.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Research into potential pharmaceutical applications, including as a precursor for drug development.
Industry: Used in the production of advanced materials, such as organic semiconductors and conductive polymers.
Mécanisme D'action
The mechanism of action of 1,4-dibromo-2-ethynylbenzene involves its ability to participate in electrophilic aromatic substitution reactions. The bromine atoms and the ethynyl group influence the electron density of the benzene ring, making it reactive towards electrophiles. The compound can form intermediates such as benzenonium ions, which then undergo further reactions to yield substituted products.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dibromo-2-methylbenzene: Similar structure but with a methyl group instead of an ethynyl group.
1,4-Dibromo-2-nitrobenzene: Contains a nitro group instead of an ethynyl group.
1,4-Dibromo-2-phenylbenzene: Contains a phenyl group instead of an ethynyl group.
Uniqueness
1,4-Dibromo-2-ethynylbenzene is unique due to the presence of the ethynyl group, which imparts distinct reactivity and properties compared to other similar compounds. The ethynyl group allows for versatile coupling reactions and the formation of complex molecular architectures, making it valuable in advanced synthetic applications.
Propriétés
Formule moléculaire |
C8H4Br2 |
|---|---|
Poids moléculaire |
259.92 g/mol |
Nom IUPAC |
1,4-dibromo-2-ethynylbenzene |
InChI |
InChI=1S/C8H4Br2/c1-2-6-5-7(9)3-4-8(6)10/h1,3-5H |
Clé InChI |
KBAUQJFAXOGPRS-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=C(C=CC(=C1)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


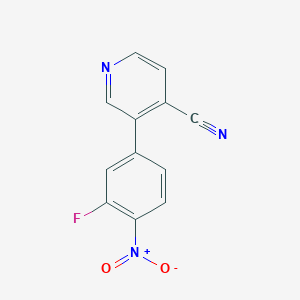

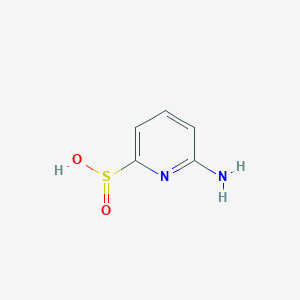
![2,4-Dichloro-6-isopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B12826038.png)
![2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-1-carbohydrazide](/img/structure/B12826056.png)
![Ethyl 4-[{[3,5-bis(trifluoromethyl)phenyl]methyl}(methoxycarbonyl)amino]-2-ethyl-6-(trifluoromethyl)-3,4-dihydroquinoline-1(2H)-carboxylate](/img/structure/B12826063.png)
![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanohydrazide](/img/structure/B12826077.png)
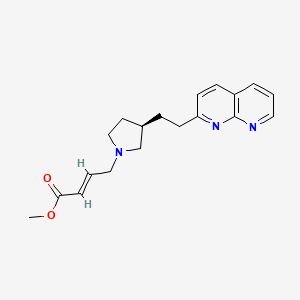
![N-[5,12-dihydroxy-2-(2-methyl-1,3-dioxolan-2-yl)-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]acetamide](/img/structure/B12826088.png)

![8-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B12826090.png)
